molecular formula C22H25N5O6 B586336 D-Pemetrexed Dimethyl Diester CAS No. 1391068-12-4

D-Pemetrexed Dimethyl Diester

Cat. No.: B586336
CAS No.: 1391068-12-4
M. Wt: 455.5 g/mol
InChI Key: WWYZIXUUERDREV-OAHLLOKOSA-N
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Chemical Reactions Analysis

Types of Reactions

D-Pemetrexed Dimethyl Diester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: The parent compound, used as a chemotherapeutic agent.

    Methotrexate: Another folate analog used in cancer treatment.

    Raltitrexed: A thymidylate synthase inhibitor similar to pemetrexed.

Uniqueness

D-Pemetrexed Dimethyl Diester is unique due to its specific structure and its role as an impurity in pemetrexed. Unlike other similar compounds, it is primarily used in research settings to study the properties and interactions of pemetrexed and its related compounds.

Properties

CAS No.

1391068-12-4

Molecular Formula

C22H25N5O6

Molecular Weight

455.5 g/mol

IUPAC Name

dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1

InChI Key

WWYZIXUUERDREV-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Synonyms

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester; 

Origin of Product

United States

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